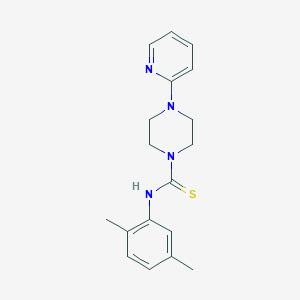
ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate is a chemical compound that belongs to the pyrimidine family. It has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain proteins that are necessary for the survival of microorganisms and cancer cells.
Biochemical and Physiological Effects
Ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, viruses, and cancer cells. It has also been shown to have anti-inflammatory properties. In addition, the compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate is its versatility. The compound has been shown to have a wide range of biological activities, making it useful in a variety of scientific research applications. However, one of the limitations of the compound is its potential toxicity. The compound has been shown to be toxic to certain cells at high concentrations, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate. One area of research is the development of new drugs based on the compound. Another area of research is the study of the compound's potential use in the treatment of neurological disorders. Additionally, the compound may be useful in the development of new antimicrobial agents and in the study of the mechanisms of cancer cell growth and proliferation.
Méthodes De Synthèse
The synthesis of ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate can be achieved through several methods. One of the most commonly used methods is the reaction of 4-amino-6-methyl-2-(trichloromethyl)pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
Ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate has been used extensively in scientific research. It has been studied for its potential applications in the development of new drugs and for its biological activity. The compound has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 4-amino-6-methyl-2-(trichloromethyl)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl3N3O2/c1-3-17-7(16)5-4(2)14-8(9(10,11)12)15-6(5)13/h3H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGRSWUIYUWLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1N)C(Cl)(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788993 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5793449.png)

![2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B5793464.png)

![4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid](/img/structure/B5793481.png)


![1-(4-fluorophenyl)-4-[(4-fluorophenyl)acetyl]piperazine](/img/structure/B5793508.png)


![4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5793526.png)
![4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5793536.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diethyl-2-furamide](/img/structure/B5793562.png)